(5-(Trifluoromethyl)pyrimidin-2-YL)methanol
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Overview
Description
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol is an organic compound with the molecular formula C6H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol typically involves the reaction of 5-(trifluoromethyl)pyrimidine with methanol under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanol, which then acts as a nucleophile to attack the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-YL)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-(Trifluoromethyl)pyrimidin-5-YL)methanol: Similar structure but with the trifluoromethyl group attached at a different position on the pyrimidine ring.
Uniqueness
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVULZHBDMNDXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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